![molecular formula C8H7Br2N3S B15276210 4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)
4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with bromine and a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the reaction of 4-bromo-1H-pyrazole-3-amine with 3-bromothiophene-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 . The reaction is usually carried out in a solvent like toluene at elevated temperatures (around 90°C) to achieve good yields.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.
化学反応の分析
Types of Reactions
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene moiety can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form dihydropyrazoles.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as NaOH or K2CO3.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution: Formation of substituted pyrazoles or thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrazoles or reduced thiophenes.
科学的研究の応用
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
作用機序
The mechanism of action of 4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can act as a bioisostere for other pharmacophores, allowing it to modulate biological pathways involved in disease processes .
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole-3-amine: Lacks the thiophene moiety, making it less versatile in terms of electronic properties.
3-Bromothiophene-2-boronic acid: Used as a precursor in the synthesis but lacks the pyrazole ring.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Similar structure but with an imine group instead of the pyrazole ring.
Uniqueness
4-Bromo-1-[(3-bromothiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the pyrazole and thiophene moieties, which confer distinct electronic and steric properties
特性
分子式 |
C8H7Br2N3S |
|---|---|
分子量 |
337.04 g/mol |
IUPAC名 |
4-bromo-1-[(3-bromothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Br2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12) |
InChIキー |
NVZHCTLGWWBDEN-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1Br)CN2C=C(C(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


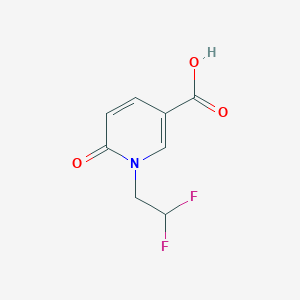
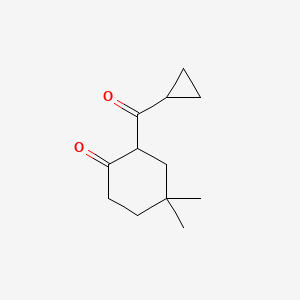
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)

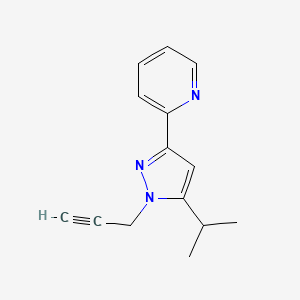
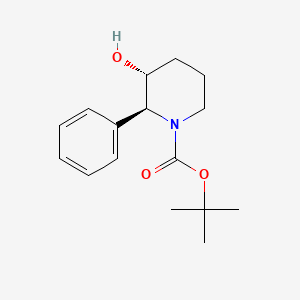
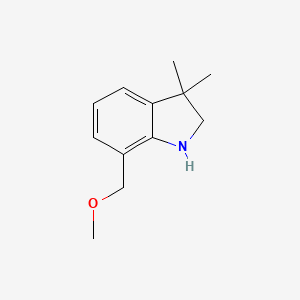
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)

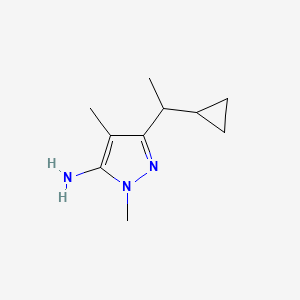

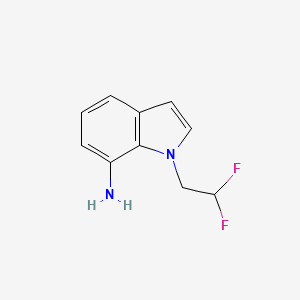
![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)
